molecular formula C44H86NO8P B1262881 1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine

1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine

Cat. No.: B1262881
M. Wt: 788.1 g/mol
InChI Key: AEAMHDRXCYEOCU-HTDYWKJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octadecanoyl-2-[(11Z)-octadecenoyl]-sn-glycerophosphochlonine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-octadecenoyl respectively. It derives from a cis-vaccenic acid.

Scientific Research Applications

Interactions with Ozone

1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine, along with similar phosphocholines, has been studied for its interactions with ozone at the air-water interface. These studies utilized a Langmuir trough and showed that changes in surface pressure-area isotherms post-ozone exposure are indicative of reactions taking place. This research provides insights into the environmental interactions of such phosphocholines (Lai, Yang, & Finlayson‐Pitts, 1994).

Phase Behavior in Lipid Mixtures

The phase behavior of lipid mixtures containing this compound has been a subject of interest. Studies using differential scanning calorimetry (DSC) and other techniques have been employed to understand the interactions and phase separations in these mixtures, especially with regards to their impact on membrane properties and biological systems (Dumaual, Jenski, & Stillwell, 2000).

Structural and Functional Studies

Investigations into the structure of lipid bilayers containing this compound have been conducted. These studies, often utilizing neutron diffraction techniques, help to elucidate the structural properties of membranes, which are crucial for understanding the function of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).

Impact on Membrane Properties

Research on the effect of unsaturated lipid chains, including those from this compound, on membrane dimensions, molecular order, and hydration has been conducted. This research is significant for understanding how the physical properties of membranes are influenced by the presence of different lipid species (Binder & Gawrisch, 2001).

Synthesis and Chemical Modifications

Studies have also focused on the synthesis of this compound and its derivatives, exploring various chemical methods and modifications. These efforts contribute to the broader understanding of the chemical properties and potential applications of this compound (Baba et al., 1990).

Cognitive Functions and Potential Therapeutic Uses

Research into phospholipids like this compound has included studies on their potential role in cognitive functions and as therapeutic agents for conditions like dementia (Yaguchi, Nagata, & Nishizaki, 2009).

Properties

Molecular Formula

C44H86NO8P

Molecular Weight

788.1 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,42H,6-16,18,20-41H2,1-5H3/b19-17-/t42-/m1/s1

InChI Key

AEAMHDRXCYEOCU-HTDYWKJCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Stearoyl-2-vaccenoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.